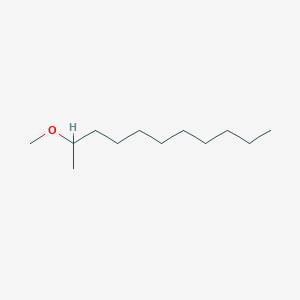![molecular formula C9H9O2P B14364732 [Di(furan-2-yl)methyl]phosphane CAS No. 91533-66-3](/img/structure/B14364732.png)
[Di(furan-2-yl)methyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Di(furan-2-yl)methyl]phosphane is an organophosphorus compound characterized by the presence of two furan rings attached to a central phosphorus atom via a methylene bridge. This compound belongs to the class of tertiary phosphines, which are widely used in various fields of chemistry due to their unique reactivity and coordination properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Di(furan-2-yl)methyl]phosphane typically involves the reaction of furan-2-ylmethyl chloride with a suitable phosphorus reagent. One common method is the reaction of furan-2-ylmethyl chloride with triphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[Di(furan-2-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to transition metals in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
[Di(furan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [Di(furan-2-yl)methyl]phosphane involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The furan rings provide additional stabilization through π-π interactions, enhancing the overall stability of the metal-phosphine complex.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-furyl)phosphine: A similar compound with three furan rings attached to the phosphorus atom.
Diallylphenylphosphine: Contains two allyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
[Di(furan-2-yl)methyl]phosphane is unique due to the presence of two furan rings, which provide distinct electronic and steric properties compared to other tertiary phosphines. This uniqueness makes it a valuable ligand in specific catalytic applications where traditional phosphines may not be as effective.
Propiedades
Número CAS |
91533-66-3 |
|---|---|
Fórmula molecular |
C9H9O2P |
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
bis(furan-2-yl)methylphosphane |
InChI |
InChI=1S/C9H9O2P/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,9H,12H2 |
Clave InChI |
WAKIQARGKGXUOU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(C2=CC=CO2)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


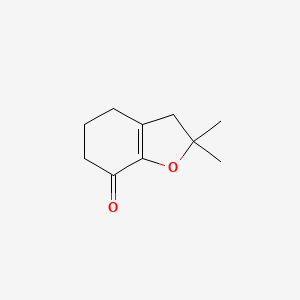
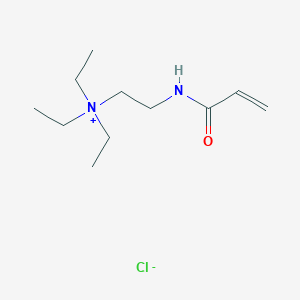

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
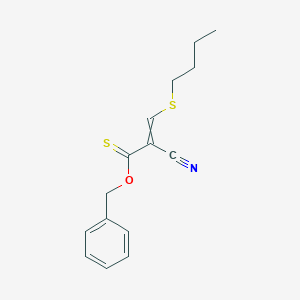
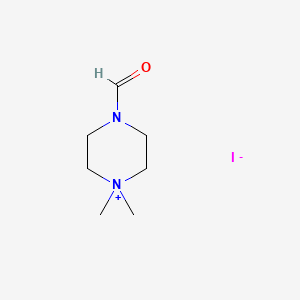
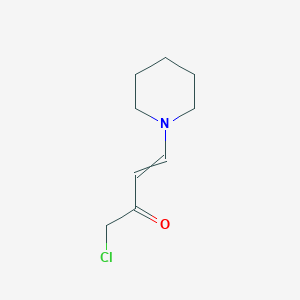
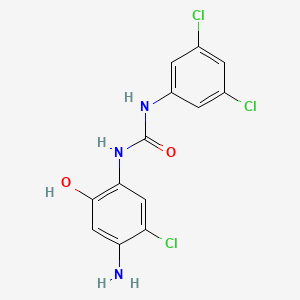

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)

